molecular formula C9H14N4 B12356172 5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine

5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine

Cat. No.: B12356172
M. Wt: 178.23 g/mol
InChI Key: TZSXIRVBMHLSQD-UHFFFAOYSA-N
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Description

5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine typically involves the reaction of 3-aminopyrazole with a pyridine derivative. One common method includes the use of 1,3-diketones in glacial acetic acid, which reacts with 3-aminopyrazole to form the desired compound . The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the formation of the pyrazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrazolidine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-pyridin-4-ylpyrazolidin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazolidine and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-methyl-4-pyridin-4-ylpyrazolidin-3-amine

InChI

InChI=1S/C9H14N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-6,8-9,12-13H,10H2,1H3

InChI Key

TZSXIRVBMHLSQD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(NN1)N)C2=CC=NC=C2

Origin of Product

United States

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